molecular formula C11H20INO2 B1511031 1-Boc-3-(2-iodoethyl)-pyrrolidine

1-Boc-3-(2-iodoethyl)-pyrrolidine

Cat. No.: B1511031
M. Wt: 325.19 g/mol
InChI Key: WAZXDTKITHEPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(2-iodoethyl)-pyrrolidine: is a chemical compound with the molecular formula C11H20INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodoethyl group attached to the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-iodoethyl)-pyrrolidine typically involves the reaction of pyrrolidine derivatives with iodoethyl reagents. One common method includes the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with iodoethyl reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(2-iodoethyl)-pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry: In organic synthesis, 1-Boc-3-(2-iodoethyl)-pyrrolidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-iodoethyl)-pyrrolidine involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Boc-3-(2-iodoethyl)-pyrrolidine is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C11H20INO2

Molecular Weight

325.19 g/mol

IUPAC Name

tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3

InChI Key

WAZXDTKITHEPAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCI

Origin of Product

United States

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